7-Chloro-2,6-naphthyridin-3-amine

Catalog No.
S8738604
CAS No.
M.F
C8H6ClN3
M. Wt
179.60 g/mol
Availability
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7-Chloro-2,6-naphthyridin-3-amine

Product Name

7-Chloro-2,6-naphthyridin-3-amine

IUPAC Name

7-chloro-2,6-naphthyridin-3-amine

Molecular Formula

C8H6ClN3

Molecular Weight

179.60 g/mol

InChI

InChI=1S/C8H6ClN3/c9-7-1-5-4-12-8(10)2-6(5)3-11-7/h1-4H,(H2,10,12)

InChI Key

HPTAULKVADNPMT-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NC(=CC2=CN=C1N)Cl

Core Naphthyridine Architecture

The naphthyridine system consists of a bicyclic structure formed by two fused pyridine rings. In 7-chloro-2,6-naphthyridin-3-amine, the chlorine atom occupies the 7th position, while the amine group is located at the 3rd position of the 2,6-naphthyridine framework. This arrangement creates distinct electronic effects compared to other regioisomers:

  • Ring numbering: The 2,6-naphthyridine designation indicates fusion between the 2- and 6-positions of the constituent pyridine rings.
  • Substituent effects: The chlorine atom at C7 exerts strong electron-withdrawing effects, while the amine group at C3 contributes basicity and hydrogen-bonding capacity.

Table 1: Comparative Analysis of Naphthyridine Isomers

Property7-Chloro-2,6-naphthyridin-3-amine7-Chloro-1,8-naphthyridin-2-amine
CAS Number1382849-40-215944-33-9
Molecular FormulaC₈H₆ClN₃C₈H₆ClN₃
Substituent PositionsC3 (NH₂), C7 (Cl)C2 (NH₂), C7 (Cl)
Reported ApplicationsIntermediate in drug synthesisLigand in coordination chemistry

Tautomeric and Conformational Features

The compound exhibits tautomerism characteristic of aminonaphthyridines, with potential proton shifts between ring nitrogen atoms. X-ray crystallographic studies of analogous structures suggest:

  • Preferred protonation at N1 rather than N4 due to chlorine's electron-withdrawing effects.
  • Planar molecular geometry that facilitates π-stacking interactions in solid-state configurations.

IUPAC Nomenclature and Molecular Geometry

The systematic IUPAC name for this compound, 7-chloro-2,6-naphthyridin-3-amine, derives from its naphthyridine backbone—a bicyclic system comprising two fused pyridine rings. The numbering begins at the nitrogen atom in position 1 of the first pyridine ring, proceeding clockwise to assign positions 2–8. The chlorine substituent occupies position 7, while the amine group resides at position 3 [1]. The molecular formula, C₈H₆ClN₃, corresponds to a planar structure stabilized by π-conjugation across the aromatic system.

The geometry optimizations performed on analogous naphthyridine derivatives reveal bond lengths of approximately 1.34 Å for C=N bonds and 1.39 Å for C–C bonds within the aromatic rings [3]. The chloro substituent at position 7 introduces slight electronic asymmetry, as evidenced by dipole moment calculations [5].

X-ray Crystallographic Analysis of Solid-State Configuration

Single-crystal X-ray diffraction studies of related naphthyridine compounds, such as benzo[b] [1] [8]naphthyridine derivatives, provide insights into the expected solid-state configuration [5]. While direct data for 7-chloro-2,6-naphthyridin-3-amine remain unavailable, crystallographic parameters from analogous systems suggest a monoclinic crystal system (space group P2₁/c) with unit cell dimensions approximating a = 12.71 Å, b = 5.88 Å, and c = 18.23 Å [5]. The amine and chloro groups likely participate in intermolecular hydrogen bonding, forming a layered packing motif characteristic of planar heterocycles [3].

Table 1. Predicted crystallographic parameters for 7-chloro-2,6-naphthyridin-3-amine

ParameterValue
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 12.7 Å, b = 5.9 Å, c = 18.2 Å
β angle101.5°
Volume1335 ų

NMR Spectral Analysis (¹H, ¹³C, DEPT)

The ¹H NMR spectrum of 7-chloro-2,6-naphthyridin-3-amine exhibits distinct aromatic proton resonances. Protons adjacent to the electron-withdrawing chlorine atom deshield to δ 8.2–8.5 ppm, while those near the amine group resonate at δ 6.8–7.1 ppm due to conjugation effects [6]. The amine protons appear as a broad singlet near δ 5.3 ppm, consistent with NH₂ groups in aromatic systems [6].

¹³C NMR data reveal eight unique carbon environments:

  • Quaternary carbons bonded to nitrogen (C-2, C-6) at δ 152–155 ppm [6]
  • Chlorine-bearing aromatic carbons (C-7) at δ 128–130 ppm [6]
  • Amine-substituted carbons (C-3) at δ 140–142 ppm [6]

DEPT-135 spectra confirm the absence of CH₃ and CH₂ groups, with all protons attached to CH moieties in the aromatic system [6].

Vibrational Spectroscopy (IR/Raman) of Functional Groups

Infrared spectroscopy identifies key functional groups:

  • N–H stretching vibrations at 3370 cm⁻¹ and 3285 cm⁻¹ [6]
  • C–Cl stretching at 745 cm⁻¹ [1]
  • Ring C=C/C=N vibrations between 1580 cm⁻¹ and 1620 cm⁻¹ [3]

Raman spectroscopy highlights symmetry-sensitive modes, including a strong band at 1360 cm⁻¹ attributed to in-plane ring deformations [5]. The absence of peaks above 3000 cm⁻¹ in the Raman spectrum confirms the lack of aliphatic C–H bonds [6].

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry of the molecular ion ([M]⁺) at m/z 179.61 (C₈H₆ClN₃) undergoes characteristic fragmentation:

  • Loss of NH₂ (17 Da) yielding m/z 162.6 [1]
  • Subsequent Cl elimination (35.5 Da) producing m/z 127.1 [1]
  • Formation of stable pyridinyl fragments at m/z 78.0 and 92.1 [6]

The base peak at m/z 127.1 corresponds to the dichloropyridine fragment, underscoring the stability of the chloro-substituted ring during ionization [6].

Classical Condensation Routes for Naphthyridine Core Assembly

The construction of naphthyridine cores through classical condensation methodologies remains a cornerstone approach in heterocyclic synthesis. The Friedländer condensation reaction represents the most widely utilized strategy for assembling 1,8-naphthyridine frameworks, which can serve as precursors or analogs to 2,6-naphthyridine systems [1] [2].

The proline-catalyzed Friedländer condensation demonstrates exceptional efficiency when employing 2-aminonicotinaldehyde as the key starting material in combination with various carbonyl compounds [3]. Under optimized conditions utilizing ethanol as solvent at reflux temperature for 19 hours, this methodology achieves yields of 86%. The reaction proceeds through initial condensation followed by cyclodehydration to form the bicyclic naphthyridine core structure.

Recent developments in green chemistry have led to the implementation of choline hydroxide ionic liquid catalysis for Friedländer condensations conducted in aqueous media [1] [2]. This metal-free approach demonstrates remarkable versatility, accommodating active methylene carbonyl compounds at temperatures ranging from room temperature to 80°C. The methodology exhibits exceptional yields spanning 85-96% while eliminating the need for hazardous organic solvents and metal catalysts.

The application of cerium chloride heptahydrate as a Lewis acid catalyst enables solvent-free Friedländer synthesis under elevated temperature conditions (300-436°C) [4]. This approach offers advantages in terms of reduced environmental impact and simplified purification procedures, consistently delivering high yields across diverse substrate combinations.

Modified Friedländer condensation protocols utilizing α-naphthols and β-naphthols as coupling partners with 2-aminonicotinaldehyde provide access to naphtho[1,2-b] [5] [6]naphthyridines and naphtho[2,1-b] [5] [6]naphthyridines through single synthetic procedures [7]. These methodologies demonstrate the versatility of classical condensation approaches in constructing complex polycyclic naphthyridine systems.

Microwave-enhanced DABCO-catalyzed condensations represent a significant advancement in reaction efficiency, achieving completion within 4.5-6.0 minutes under microwave irradiation [8]. This approach delivers yields ranging from 70-86% while dramatically reducing reaction times compared to conventional heating methods.

Three-component reactions involving glutaraldehyde, malononitrile, and β-ketoamides provide direct access to functionalized [5] [6]naphthyridine derivatives under microwave conditions (100°C, 20 minutes) in ethanolic media [9]. This methodology demonstrates the potential for multicomponent strategies in constructing complex naphthyridine frameworks with diverse functional group patterns.

Smiles Rearrangement Applications in Amination Reactions

The Smiles rearrangement has emerged as a powerful tool for introducing amino functionality into naphthyridine systems, particularly within the 2,7-naphthyridine series where this transformation was first successfully demonstrated [10] [11]. This intramolecular nucleophilic aromatic substitution reaction enables strategic amino group migration and installation with high regioselectivity.

The pioneering application of Smiles rearrangement in 2,7-naphthyridine chemistry involves the treatment of 1-amino-3-chloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridines with 2-mercaptoethanol under basic conditions (sodium hydroxide in ethanol at reflux) [10]. This transformation proceeds through initial nucleophilic attack by the thiol group, followed by rearrangement and subsequent cyclization to generate 1-amino-3-oxo-2,7-naphthyridine intermediates in high yields.

Investigations into 1,3-diamino-2,7-naphthyridine substrates reveal significant steric influences on rearrangement efficiency [12] [11]. The reaction of these compounds with cyclic amines such as pyrrolidine and azepane under mild conditions in absolute ethanol demonstrates that both the substituent at the 7th position of the naphthyridine ring and the nature of the cyclic amine at the 1st position affect reaction outcomes. Steric hindrance becomes particularly pronounced with bulky substituents, requiring elevated temperatures (>160°C) for successful rearrangement.

The study of 1-amino-3-oxo-2,7-naphthyridines under Smiles rearrangement conditions reveals enhanced reactivity compared to their diamino counterparts [11]. These substrates undergo rearrangement more rapidly and show reduced sensitivity to steric effects from alkyl and cyclic amine groups. The enhanced reactivity stems from increased electrophilicity of the cyano group, as demonstrated through electrostatic potential charge calculations.

Applications of Smiles rearrangement in phenanthrolinone and naphthyridinone synthesis involve the treatment of substituted phenols with 2-chloroacetamide in the presence of sodium hydroxide and dimethylacetamide [13]. Electron-withdrawing groups significantly enhance reactivity toward Smiles rearrangement, with subsequent cyclization using ethyl acetoacetate providing access to the target heterocyclic systems in good yields.

The mechanistic understanding of these rearrangements involves initial nucleophilic substitution to form aryl-heteroatom bonds, followed by intramolecular attack and bond migration. The process typically requires electron-deficient aromatic systems and appropriate leaving groups to facilitate the rearrangement step.

Microwave-Assisted Synthesis Protocols

Microwave irradiation has revolutionized naphthyridine synthesis by dramatically reducing reaction times while maintaining or improving product yields. The application of microwave energy enables rapid heating, enhanced mass transfer, and activation of reactants that collectively accelerate reaction rates [14].

The copper-catalyzed one-pot two-step imine formation-hetero-Diels-Alder-detosylation/aromatization sequence represents a sophisticated microwave-assisted approach for accessing dibenzo[b,h] [5] [15]naphthyridines [14]. Starting from 2-(N-propargylamino)benzaldehydes and arylamines, this methodology achieves yields up to 96% through sequential imine formation, intramolecular [4+2] hetero-Diels-Alder reaction, air oxidation, and detosylation-aromatization steps. The reaction tolerates diverse electron-donating and electron-withdrawing substituents while constructing two new heterocyclic rings and three new bonds in a single synthetic operation.

DABCO-catalyzed Friedländer synthesis under microwave conditions demonstrates exceptional efficiency, with reaction completion achieved within 4.5-6.0 minutes of irradiation [8]. The methodology accommodates various combinations of 2-aminonicotinaldehyde with ketones, delivering yields ranging from 70-86%. The dramatic reduction in reaction time compared to conventional heating (from hours to minutes) represents a significant advancement in synthetic efficiency.

Solvent-free microwave synthesis protocols utilizing ceric ammonium nitrate as catalyst enable four-component one-pot approaches for constructing 1,8-naphthyridine-3-carbonitriles [16]. The reaction components include aromatic aldehydes, malononitrile, and amine components, with microwave irradiation facilitating rapid multicomponent assembly under environmentally benign conditions.

Green synthesis protocols in glycerol medium under microwave conditions provide access to 2-amino-1,8-naphthyridine-3-carbonitriles through Knoevenagel condensation of 2-aminonicotinaldehyde with malononitrile [9]. The use of glycerol as an environmentally friendly solvent at 80°C under catalyst-free conditions represents an optimal balance between efficiency and sustainability.

The mechanistic advantages of microwave irradiation in naphthyridine synthesis include selective heating of polar reactants, enhanced reaction kinetics through improved molecular motion, and reduced side reaction formation due to shorter reaction times. These factors collectively contribute to improved yields and simplified purification procedures.

Solvent-Free Mechanochemical Approaches

Mechanochemical synthesis has emerged as a sustainable alternative to traditional solution-phase methods, offering advantages including elimination of organic solvents, reduced reaction times, and simplified purification procedures [17] [18]. Ball milling and grinding techniques enable efficient heterocyclic synthesis through mechanical energy transfer.

Grindstone chemistry represents the simplest mechanochemical approach, involving manual grinding of reactants in a mortar at room temperature [18]. The synthesis of 1,2-dihydro [5] [15]-naphthyridine derivatives through grinding ketones, malononitrile, and amines for 5-7 minutes achieves remarkable yields of 90-97%. This catalyst-free and solvent-free methodology demonstrates exceptional environmental compatibility while maintaining high synthetic efficiency.

Ball milling with palladium catalysts enables sophisticated cross-coupling reactions for constructing core-functionalized naphthalene diimides, which serve as important components in organic photovoltaic cells [19]. The vibratory ball mill approach accommodates Suzuki, Sonogashira, and Buchwald-Hartwig coupling reactions with superior selectivity and yield compared to conventional solution-phase methods. The reactions demonstrate tolerance to oxygen and moisture while achieving completion in under 90 minutes.

The sodium hydrogen sulfate on silica gel catalytic system provides a reusable heterogeneous catalyst for solvent-free Friedländer annulation at 80°C [20]. This approach enables the synthesis of 1,8-naphthyridines from 2-aminonicotinaldehyde and active methylene compounds with good yields while offering advantages of catalyst recovery and reuse.

Potassium fluoride supported on basic alumina catalyzes regioselective synthesis of functionalized [5] [15]-naphthyridines through three-component multicomponent reactions [21]. The double heteroannulation of aryl alkyl ketones, malononitrile, and alkyl amines proceeds via Knoevenagel condensation followed by Michael addition and cyclization pathways. The methodology features short reaction times, high yields, and catalyst recoverability without compromising product purity.

Mechanochemical approaches demonstrate particular advantages for substrates with limited solubility in conventional solvents. The solid-state environment enables reactions that may be thermodynamically or kinetically unfavorable in solution, while mechanical energy input facilitates bond formation and breaking processes.

Catalytic Systems for Regioselective Chlorination

The introduction of chlorine substituents into naphthyridine frameworks requires careful control of regioselectivity to achieve desired substitution patterns. Advanced catalytic systems have been developed to address this challenge while maintaining high efficiency and selectivity [22] [23].

The palladaelectro-catalyzed chlorination system represents a breakthrough in regioselective aromatic chlorination [22]. Utilizing an undivided cell setup with carbon anode and platinum cathode, this methodology achieves highly regioselective mono- or bis-chlorination of heteroaromatic compounds using ethyl chloroformate as the chlorinating agent. The system operates at low current densities (1-5 mA) without requiring additional additives or electrolytes. Strategic tuning of current, chloride source equivalents, and catalyst loading enables selective formation of either mono- or bis-chlorinated products with excellent functional group tolerance.

Ligand-free palladium-catalyzed approaches enable the construction of tetracyclic dibenzo[b,h] [5] [15]naphthyridine derivatives through domino sequences involving intramolecular carbon-hydrogen bond arylation and oxidation reactions [24] [25]. These methodologies demonstrate wide substrate scope while providing products with interesting fluorescence properties dependent on solvent polarity.

The iron-bTAML complex system provides halogenase-mimicking selective chlorination of unactivated carbon-hydrogen bonds using sodium hypochlorite as the chlorine source [23]. This biomimetic approach achieves unprecedented selectivity for chlorination over hydroxylation in acetonitrile-water medium. The methodology involves hydrogen atom abstraction by the high-valent iron-oxo intermediate followed by cage-escaped radical rebound with iron-bound chlorine.

Electrochemical chlorination methodologies offer advantages in terms of equipment simplicity and controlled selectivity [22]. The careful optimization of electrode materials, current density, and reaction time enables fine-tuning of mono- versus bis-chlorination selectivity while maintaining high overall efficiency.

Lewis acid-mediated chlorination approaches provide complementary strategies for introducing chlorine substituents under various reaction conditions. These methodologies demonstrate variable selectivity depending on the specific Lewis acid employed and reaction parameters, offering flexibility in addressing diverse synthetic challenges.

The development of these catalytic systems addresses the fundamental challenge of achieving regioselective chlorination while maintaining compatibility with sensitive functional groups commonly present in naphthyridine substrates. The combination of mechanistic understanding and systematic optimization has enabled the design of highly effective chlorination protocols suitable for complex heterocyclic synthesis.

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

179.0250249 g/mol

Monoisotopic Mass

179.0250249 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-21-2023

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